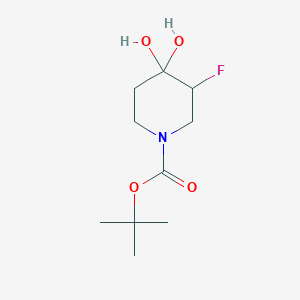

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

描述

Significance of Fluorinated Piperidines in Medicinal Chemistry

Fluorinated piperidines have emerged as indispensable molecular scaffolds in contemporary pharmaceutical research, representing a convergence of two critical structural elements that define modern drug discovery. Piperidines constitute the most abundant heterocycle found in pharmaceuticals, with nitrogen-containing heterocycles present in fifty-nine percent of all small-molecule drugs approved by the Food and Drug Administration. The strategic incorporation of fluorine atoms into these saturated six-membered ring systems has revolutionized medicinal chemistry by providing unprecedented control over molecular properties that directly influence therapeutic efficacy.

The unique electronic properties of carbon-fluorine bonds create profound effects on molecular behavior that extend far beyond simple steric considerations. Fluorinated piperidines exhibit dramatically altered physicochemical properties, including modified polarity, altered acidity and basicity profiles, enhanced lipophilicity control, and improved metabolic stability. These modifications enable pharmaceutical chemists to fine-tune drug candidates with precision previously unattainable through conventional structural modifications. The high carbon-fluorine bond energy significantly increases metabolic stability, while the electronic effects of fluorine allow for systematic modification of critical properties such as proton dissociation constants.

Recent comprehensive studies have demonstrated that fluorinated piperidines possess significantly reduced basicity compared to their non-fluorinated analogs, a property that correlates directly with decreased affinity for human Ether-à-go-go-Related Gene channels. This relationship is particularly significant because reduced human Ether-à-go-go-Related Gene channel affinity translates to diminished cardiac toxicity risks, addressing one of the most challenging safety concerns in pharmaceutical development. The ability to systematically modulate basicity through strategic fluorine placement represents a powerful tool for optimizing both efficacy and safety profiles in drug candidates.

Furthermore, fluorinated piperidines demonstrate enhanced "lead-likeness" characteristics, a critical parameter in fragment-based drug discovery approaches. The three-dimensional structural complexity introduced by fluorine substitution creates molecular scaffolds capable of exploring previously inaccessible regions of chemical space, potentially leading to the discovery of novel protein-ligand interactions and unprecedented therapeutic mechanisms.

Historical Context of Fluorinated N-Heterocycles

The development of fluorinated nitrogen-containing heterocycles represents a fascinating evolution in organic chemistry that spans several decades of methodological advancement and conceptual refinement. Early investigations into fluorinated heterocycles were primarily driven by the recognition that fluorine substitution could dramatically alter the physical and chemical properties of organic molecules, leading to enhanced biological activity and improved pharmaceutical profiles. The historical progression of this field has been marked by significant methodological breakthroughs that have progressively expanded access to increasingly complex fluorinated structures.

The foundational understanding of fluorinated heterocycle behavior emerged from systematic studies of simple fluorinated ring systems, where researchers observed that the incorporation of highly polarized carbon-fluorine bonds created profound effects on molecular stability, reactivity, and conformational preferences. These early investigations revealed that fluorination could influence nitrogen-containing heterocycles through multiple mechanisms, including altered stability profiles, modified conformational behavior, changed hydrogen bonding capabilities, and dramatically shifted basicity characteristics.

Synthetic methodology development has been a crucial driver in the historical advancement of fluorinated nitrogen-heterocycle chemistry. Early synthetic approaches were often limited by the lack of reliable methods for stereoselective fluorine incorporation, requiring researchers to develop innovative strategies for accessing these challenging molecular architectures. The evolution from simple fluorocyclization methodologies to sophisticated modern approaches has enabled the preparation of increasingly complex fluorinated structures with precise stereochemical control.

The recognition that fluorinated nitrogen-heterocycles could serve as valuable pharmacophores led to intensive research efforts focused on understanding structure-activity relationships and optimizing synthetic accessibility. Historical studies have revealed that the effects of fluorination extend well beyond the immediate vicinity of the carbon-fluorine bond, often influencing molecular properties through long-range electronic and conformational effects that can dramatically alter biological activity profiles.

The development of modern synthetic methodologies has transformed fluorinated nitrogen-heterocycle chemistry from a specialized research area into a mainstream pharmaceutical tool. Recent advances in catalytic methodologies, particularly the development of rhodium-catalyzed dearomatization-hydrogenation processes and palladium-catalyzed selective reduction techniques, have provided unprecedented access to complex fluorinated piperidine structures with excellent stereochemical control.

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: Overview and Importance

This compound represents a sophisticated example of modern fluorinated heterocycle design, incorporating multiple structural features that contribute to its significance as a pharmaceutical building block and research tool. This compound, bearing the Chemical Abstracts Service registry number 1208864-35-0, exemplifies the strategic integration of fluorine substitution with carefully positioned hydroxyl functionalities to create a molecularly complex scaffold with unique properties.

The molecular architecture of this compound features several critical structural elements that contribute to its pharmaceutical relevance. The presence of a fluorine atom at the 3-position of the piperidine ring creates a stereoelectronic environment that influences the entire molecular structure through both direct electronic effects and conformational constraints. The geminal diol functionality at the 4-position introduces additional hydrogen bonding capabilities while simultaneously increasing molecular polarity and water solubility characteristics. The tert-butyl carboxylate protecting group provides synthetic versatility, allowing for selective deprotection and further functionalization as required for specific applications.

Table 1: Molecular Properties of this compound

The conformational behavior of this fluorinated piperidine derivative is expected to be significantly influenced by the axial preference of the fluorine substituent, a phenomenon that has been extensively documented in related fluorinated piperidine systems. The axial fluorine preference can be attributed to delocalization forces including charge-dipole interactions and hyperconjugation effects, which are further modulated by solvation effects and solvent polarity considerations. This conformational rigidity contributes to the compound's potential utility in structure-based drug design applications where precise three-dimensional molecular architecture is critical for biological activity.

The synthetic accessibility of this compound through modern fluorinated piperidine synthesis methodologies represents a significant advantage for pharmaceutical applications. Recent advances in palladium-catalyzed hydrogenation of fluoropyridines and related synthetic approaches have made such complex fluorinated structures increasingly accessible to medicinal chemists. The availability of this compound from multiple commercial sources at high purity levels indicates its growing importance in pharmaceutical research and development activities.

属性

IUPAC Name |

tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGJBCDWYNSTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Precursors

Commonly used starting materials include:

- N-(tert-butoxycarbonyl)-4-piperidone or its fluorinated analogs.

- Fluorinated piperidine derivatives such as tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

- Trimethylsilyl-protected intermediates to facilitate selective functionalization.

Stepwise Synthetic Route

A representative preparation method involves:

Fluorination Step : Selective fluorination at the 3-position of a piperidone derivative. This can be achieved via electrophilic fluorination reagents or nucleophilic substitution on appropriate precursors.

Hydroxylation/Oxidation Step : Conversion of the 4-position ketone or oxo group into a geminal diol (4,4-dihydroxy) by controlled hydration or oxidation methods. This step is crucial to obtain the dihydroxylated product.

Protection Step : Introduction or retention of the tert-butyl carbamate protecting group on the nitrogen atom to stabilize the molecule and provide synthetic versatility.

Purification : The final compound is purified by standard chromatographic techniques to achieve high purity (>97%) suitable for research applications.

Reaction Conditions and Reagents

- Fluorination reagents may include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Hydroxylation can be performed under aqueous conditions or using oxidants such as osmium tetroxide or other dihydroxylation catalysts.

- Boc protection is commonly introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- Solvents typically used include dichloromethane, tetrahydrofuran (THF), and aqueous buffers, depending on the step.

- Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Fluorination | Selectfluor, NFSI, or equivalent | Introduce fluorine at C-3 | Controlled temperature required |

| Hydroxylation | Osmium tetroxide, aqueous conditions | Convert ketone to diol at C-4 | Reaction time and pH critical |

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., TEA) | Protect nitrogen as carbamate | Usually room temperature |

| Purification | Chromatography (silica gel, HPLC) | Isolate pure compound | Purity >97% achievable |

- The stereochemistry at positions 3 and 4 is critical; enantiomerically pure starting materials or chiral catalysts are employed to obtain the desired stereoisomer (e.g., (3S,4R) or (3R,4S)) with high enantiomeric excess.

- The dihydroxylation step can be sensitive to reaction conditions; optimization of oxidant concentration, temperature, and solvent system is necessary to maximize yield and minimize side reactions.

- Fluorination selectivity is enhanced by using mild electrophilic fluorinating agents to avoid over-fluorination or decomposition.

- The Boc protecting group is stable under the reaction conditions used for fluorination and hydroxylation, allowing for streamlined synthesis without intermediate deprotection.

The preparation of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves a carefully orchestrated sequence of fluorination, dihydroxylation, and carbamate protection steps. The selection of reagents and conditions is critical to achieving high purity and stereochemical control. This compound serves as a versatile intermediate in pharmaceutical synthesis, with its preparation methods well-established in the literature and supported by data from chemical suppliers and research databases.

化学反应分析

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under suitable conditions

科学研究应用

Pharmaceutical Applications

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate plays a pivotal role in pharmaceutical research as a building block for drug development. Its unique structure allows for modifications that can lead to compounds with specific biological activities.

Synthesis of Medicinal Compounds

The compound is utilized in the synthesis of various medicinal agents, particularly those targeting neurological conditions. Its piperidine structure is beneficial in designing drugs that interact with neurotransmitter systems.

Case Study: Synthesis of Fluorinated Piperidines

A study published in the Journal of Organic Chemistry demonstrated the enantioselective synthesis of cis-3-fluoropiperidin-4-ol using this compound as an intermediate. This compound exhibited potential as a building block for developing novel therapeutic agents targeting central nervous system disorders .

Role in Drug Discovery

The compound's ability to serve as a versatile intermediate makes it valuable in drug discovery processes. Researchers have explored its derivatives for potential anti-inflammatory and analgesic properties.

Data Table: Summary of Research Findings

Industrial Applications

Beyond pharmaceuticals, this compound has implications in industrial chemistry, particularly in the production of agrochemicals and specialty chemicals.

Agrochemical Development

The compound has been investigated for its potential use in developing agrochemicals that require specific piperidine derivatives to enhance efficacy against pests and diseases.

作用机制

The mechanism of action of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The dihydroxy groups play a crucial role in forming hydrogen bonds with the target molecules, stabilizing the compound-target complex .

相似化合物的比较

Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS 1067914-83-3)

- Structure : Differs by replacing the single fluorine at C3 with two fluorine atoms (3,3-difluoro substitution).

- Molecular Formula: C₁₀H₁₆F₂NO₄ (MW: 252.24 g/mol) .

- Purity is reported at ≥97% .

- Applications : Explicitly cited as a pharmaceutical intermediate , suggesting utility in fluorinated drug scaffolds .

(S)-tert-butyl 3-amino-4,4-difluoropiperidine-1-carboxylate (CAS 2055848-75-2)

- Structure: Features a 3-amino and 4,4-difluoro substitution. The stereochemistry (S-configuration) adds chirality.

- Molecular Formula : C₁₀H₁₇F₂N₂O₂ (MW: 257.25 g/mol) .

- Key Properties: The amino group introduces nucleophilic reactivity, enabling peptide coupling or crosslinking. The difluoro substitution may reduce ring puckering, influencing conformational stability .

- Applications : Likely used in chiral drug synthesis, particularly for central nervous system (CNS) targets where fluorine enhances blood-brain barrier penetration.

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Structure: Incorporates a trifluoromethylphenyl group at C4 and a dihydropyridine ring (non-aromatic, partially unsaturated) .

- Molecular Formula: C₁₇H₂₀F₃NO₂ (MW: 343.35 g/mol) .

- Key Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity, making it reactive in cycloaddition or substitution reactions.

- Applications : Used in synthesizing tetrahydropyridine derivatives, which are common in kinase inhibitors and antiviral agents .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5)

- Structure : Contains a phenyl group at C4 and a carboxylic acid at C3, with defined stereochemistry (3S,4R).

- Molecular Formula: C₁₇H₂₃NO₄ (MW: 305.37 g/mol) .

- Key Properties : The carboxylic acid enables conjugation to amines or alcohols, while the phenyl group contributes aromatic stacking interactions in drug-receptor binding .

- Applications : Likely employed in peptide mimetics or as a building block for bioactive molecules.

Structural and Functional Insights

| Feature | Target Compound | 3,3-Difluoro Analog | 3-Amino-4,4-Difluoro Analog | Trifluoromethylphenyl Analog | 4-Phenyl-3-Carboxylic Acid |

|---|---|---|---|---|---|

| Substituents | 3-F, 4,4-OH | 3,3-F₂, 4,4-OH | 3-NH₂, 4,4-F₂ | 4-CF₃Ph, dihydropyridine | 4-Ph, 3-COOH |

| Molecular Weight | 233.24 g/mol | 252.24 g/mol | 257.25 g/mol | 343.35 g/mol | 305.37 g/mol |

| Key Reactivity | Boc deprotection, hydroxylation | Enhanced metabolic stability | Nucleophilic amino group | Electrophilic CF₃ substitution | Carboxylic acid conjugation |

| Applications | Pharmaceutical intermediate | Fluorinated drug scaffolds | Chiral drug synthesis | Kinase inhibitors | Peptide mimetics |

生物活性

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS No. 1208864-35-0) is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H18FNO4

- Molecular Weight : 235.30 g/mol

- Structure : The compound features a piperidine ring with fluorine and hydroxyl substituents, which influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards molecular targets. The dihydroxy groups facilitate hydrogen bonding, stabilizing the compound-target complex, which can modulate enzymatic activity or receptor signaling pathways.

Biological Activity Overview

-

Enzyme Inhibition :

- The compound has been shown to inhibit various enzymes, making it a useful tool in biochemical assays.

- For example, it has demonstrated significant inhibition of α-amylase activity, which is crucial for carbohydrate metabolism.

-

Antioxidant Properties :

- Research indicates that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects on α-amylase, this compound showed an inhibition rate of approximately 60% at a concentration of 100 µM. This suggests its potential role in managing conditions like diabetes by regulating carbohydrate digestion.

Study 2: Antioxidant Activity

A study investigating the antioxidant capabilities revealed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants such as ascorbic acid. This positions it as a candidate for further development in formulations aimed at reducing oxidative damage.

Study 3: Neuroprotection

In vitro tests using neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and reduced levels of pro-inflammatory cytokines. This indicates its potential utility in neurodegenerative disease models.

Comparative Analysis

| Compound Name | Molecular Weight | Key Activity |

|---|---|---|

| This compound | 235.30 g/mol | Enzyme inhibition, antioxidant |

| Tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | 251.30 g/mol | Similar enzyme inhibition but with altered selectivity |

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 219.25 g/mol | Reduced hydrogen bonding capabilities |

常见问题

Q. What are the recommended synthetic routes for tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with the piperidine backbone. Fluorination and hydroxylation steps require precise control. For example:

- Fluorination: Use fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at 0–20°C to minimize side reactions. Monitor progress via <sup>19</sup>F NMR.

- Hydroxylation: Introduce hydroxyl groups via epoxidation followed by acid-catalyzed ring opening. Ensure inert atmosphere (N2) to prevent oxidation.

- Boc Protection: React with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP as a catalyst .

Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and use column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolve stereochemistry and confirm diastereomerism using SHELX software for structure refinement .

- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to identify protons and carbons; <sup>19</sup>F NMR for fluorine environment. Use deuterated DMSO to observe hydroxyl protons.

- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm<sup>-1</sup>) and carbonyl (1690–1750 cm<sup>-1</sup>) groups.

- Mass Spectrometry: High-resolution ESI-MS for molecular ion validation.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for reactions involving volatile reagents .

- Fire Safety: Use CO2 or dry powder extinguishers; avoid water jets if reactive intermediates are present .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can this compound be purified using column chromatography?

Methodological Answer:

Q. What are the ideal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials.

- Environment: Use desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group.

- Stability Monitoring: Conduct periodic NMR checks (every 3 months) to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from diastereomer formation?

Methodological Answer:

- Variable Temperature (VT) NMR: Perform experiments at –40°C to slow conformational exchange and split overlapping peaks.

- NOESY/ROESY: Identify spatial proximity of protons to distinguish axial/equatorial substituents.

- DFT Calculations: Compare computed chemical shifts (Gaussian or ORCA) with experimental data to assign configurations .

Q. What computational approaches are suitable for modeling the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

- Reaction Path Search: Use quantum chemical software (e.g., GRRM or Gaussian) to map transition states and activation energies.

- Solvent Effects: Apply COSMO-RS or SMD models to simulate polar aprotic solvents (e.g., DMF).

- Machine Learning: Train models on similar piperidine derivatives to predict regioselectivity .

Q. What strategies improve regioselective fluorination in similar piperidine derivatives?

Methodological Answer:

- Directed C–H Activation: Use Pd or Ru catalysts with directing groups (e.g., pyridines) to target specific positions.

- Electrophilic Fluorination: Employ Selectfluor in acidic conditions (pH 3–4) to favor fluorination at electron-rich sites .

- Steric Control: Introduce bulky substituents (e.g., tert-butyl) to block undesired reaction sites .

Q. How can discrepancies in X-ray crystallographic data be addressed during structure refinement?

Methodological Answer:

Q. What methodologies evaluate the hydrolytic stability of the Boc group under physiological conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。